BenchChemオンラインストアへようこそ!

PD0166285

Cell Cycle Checkpoint Kinase Inhibition Biochemical Assay

PD0166285 is the definitive tool compound for simultaneous Wee1/Myt1 (PKMYT1) co-inhibition at sub-100 nM concentrations—a dual-targeting profile unmatched by clinical-stage Wee1 inhibitors like Adavosertib (MK-1775), which spares Myt1. With an established p53-dependent radiosensitization ratio (SER 1.23) and validated efficacy in TP53-mutant ESCC models, it enables precise dissection of G2/M checkpoint kinase redundancy. Its P-gp-specific (non-BCRP) efflux transporter profile provides a defined baseline for BBB penetration studies. Supplied at ≥98% purity.

Molecular Formula C26H27Cl2N5O2
Molecular Weight 512.4 g/mol
CAS No. 185039-89-8
Cat. No. B1683963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD0166285
CAS185039-89-8
SynonymsPD0166285;  PD 0166285;  PD0166285;  PD166285;  PD 166285;  PD166285.
Molecular FormulaC26H27Cl2N5O2
Molecular Weight512.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)
InChIKeyIFPPYSWJNWHOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD0166285 (CAS 185039-89-8): A Pyridopyrimidine-Based Dual Wee1/Myt1 Inhibitor for Cell Cycle Checkpoint Abrogation Research


PD0166285 is a pyridopyrimidine-class small molecule that functions as an ATP-competitive inhibitor of the cell cycle regulatory kinases Wee1 and Myt1 (PKMYT1), with additional weak activity against Chk1 . Originally identified through high-throughput mass screening for Wee1 inhibitors, PD0166285 abrogates the G2/M DNA damage checkpoint by preventing inhibitory phosphorylation of CDK1 at Tyr-15 and Thr-14, thereby forcing premature mitotic entry in cells with DNA damage [1]. The compound is supplied as a research-grade chemical with validated purity ≥99% and is intended for preclinical investigation of checkpoint abrogation strategies in oncology research [2].

PD0166285: Why In-Class Wee1 Inhibitors Cannot Be Assumed Interchangeable Without Quantitative Cross-Comparison


Wee1-targeting compounds exhibit substantial divergence in kinase selectivity profiles, substrate recognition by efflux transporters, and functional consequences in cellular models. A direct side-by-side comparison table of established Wee1 inhibitors reveals that PD0166285 possesses an IC50 of 24 nM against Wee1, whereas the clinical-stage candidate MK-1775 (Adavosertib) demonstrates 5.2 nM potency [1]. Crucially, PD0166285 is distinguished by its equipotent co-inhibition of Myt1 (PKMYT1) at 72 nM, a feature not shared by all Wee1 inhibitors; MK-1775, for instance, shows >100-fold selectivity against Myt1 . Furthermore, efflux transporter liability differs: PD0166285 is a substrate of P-gp alone, while AZD1775 is transported by both P-gp and BCRP, yielding distinct brain penetration profiles in vivo [2]. These molecular-level divergences translate into context-dependent functional outcomes that preclude generic substitution without experimental validation.

PD0166285 Quantitative Comparative Evidence: Biochemical, Cellular, and Functional Differentiation from Closest Analogs


Wee1 and Myt1 Dual Inhibition: IC50 Comparison Against MK-1775 (Adavosertib) and PD407824

PD0166285 exhibits an IC50 of 24 nM against Wee1 and 72 nM against Myt1 in cell-free enzymatic assays . In contrast, the clinical candidate MK-1775 (Adavosertib/AZD1775) shows a Wee1 IC50 of 5.2 nM but is >100-fold selective against Myt1, with no meaningful Myt1 inhibition at therapeutic concentrations . The structurally distinct PD407824 inhibits Wee1 with an IC50 of 97 nM and Chk1 with 47 nM but lacks reported Myt1 activity . Thus, PD0166285 occupies a unique functional niche as the only established tool compound with sub-100 nM dual Wee1/Myt1 inhibition.

Cell Cycle Checkpoint Kinase Inhibition Biochemical Assay

Radiosensitization Efficacy: Sensitivity Enhancement Ratio Quantified in p53-Mutant Cancer Cells

PD0166285 functions as a radiosensitizer, enhancing radiation-induced cell killing with a sensitivity enhancement ratio (SER) of 1.23 as measured by standard clonogenic assay [1]. This radiosensitizing activity is preferentially observed in p53-inactive cells, with higher efficacy in p53-mutant HT29 cells and E6-transfected p53-null PA-1 cells compared to p53 wild-type PA-1 cells [2]. In contrast, the clinical Wee1 inhibitor AZD1775 has demonstrated radiosensitization across both p53 wild-type and mutant hepatocellular carcinoma models without this differential dependence [3].

Radiosensitization DNA Damage Response Clonogenic Assay

Cellular Antiproliferative Activity: ESCC Cell Line IC50 Range Compared to AZD1775 Cellular Potency

In esophageal squamous cell carcinoma (ESCC) cell lines KYSE150 and TE1, PD0166285 exhibits IC50 values ranging from 234 to 694 nM for growth inhibition [1]. By comparison, AZD1775 demonstrates IC50 concentrations between 300 and 600 nM in ESCC cell lines [2]. The comparable cellular potency range between the two compounds is notable given that AZD1775 is approximately 5-fold more potent against isolated Wee1 enzyme (5.2 nM vs. 24 nM), suggesting that cellular factors—including the dual Myt1 inhibition of PD0166285 or differential efflux transporter activity—may compensate for its lower intrinsic Wee1 potency.

Antiproliferative Activity Esophageal Cancer Cellular IC50

Efflux Transporter Substrate Specificity: P-gp vs. BCRP Transport Differentiates Brain Penetration from AZD1775

PD0166285 is a substrate of P-glycoprotein (P-gp/ABCB1) but not Breast Cancer Resistance Protein (BCRP/ABCG2) . In contrast, AZD1775 is efficiently transported by both P-gp and BCRP [1]. In vivo brain penetration studies reveal that PD0166285 brain-plasma ratio is 5-fold lower in wild-type mice compared to Abcb1a/b;Abcg2-/- triple-knockout mice, whereas AZD1775 shows a 25-fold reduction [2]. This quantitative difference—5-fold vs. 25-fold restriction—indicates that BCRP-mediated efflux imposes an additional barrier for AZD1775 that PD0166285 avoids.

Blood-Brain Barrier Efflux Transporters Pharmacokinetics

PD0166285: Optimal Research and Preclinical Application Scenarios Based on Quantitative Differentiation


Dual Wee1/Myt1 Pharmacological Perturbation Studies

PD0166285 is the tool compound of choice for experiments requiring simultaneous inhibition of both Wee1 and Myt1 kinases at sub-100 nM concentrations. Unlike MK-1775, which spares Myt1, PD0166285 enables investigation of functional redundancy between these two G2/M checkpoint regulators. This application is particularly relevant for studying TP53-mutant cancers where dependence on the G2 checkpoint is heightened, as PD0166285 is the first reported drug with inhibitory activity against both Wee1 and PKMYT1 [1].

Radiosensitization Studies in p53-Deficient Tumor Models

Investigators studying differential radiosensitization based on p53 status should prioritize PD0166285 due to its quantitatively established SER of 1.23 and documented preferential activity in p53-inactive cells [1]. This p53-status-dependent efficacy profile is not uniformly observed with AZD1775, making PD0166285 a valuable tool for dissecting p53-dependent versus p53-independent checkpoint abrogation mechanisms [2].

Esophageal Squamous Cell Carcinoma (ESCC) Preclinical Models

PD0166285 demonstrates cellular IC50 values of 234–694 nM in ESCC cell lines and has been validated to sensitize ESCC cells to irradiation by abolishing G2/M arrest and attenuating Rad51-mediated DNA repair [1]. Given the high prevalence (>80%) of TP53 mutation in ESCC, PD0166285 is a directly applicable tool compound for investigating Wee1/Myt1-targeted strategies in this aggressive cancer type [2].

Intracranial Tumor Studies Requiring BBB Penetration Assessment

For studies evaluating the impact of efflux transporters on brain penetration of Wee1 inhibitors, PD0166285 serves as a P-gp-specific substrate control distinct from dual P-gp/BCRP substrates like AZD1775. The quantitatively different brain-plasma restriction (5-fold for PD0166285 vs. 25-fold for AZD1775) provides a defined experimental baseline for assessing relative BBB penetration liabilities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD0166285

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.